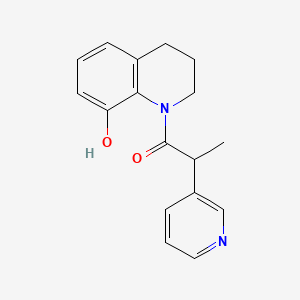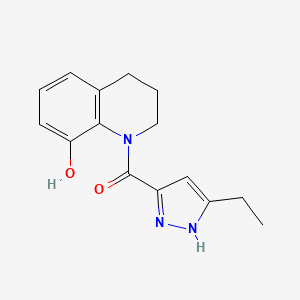![molecular formula C16H19FN2O2S B7642257 N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7642257.png)
N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide, also known as FMME, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful in a variety of applications.
Mechanism of Action
N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide works by inhibiting the activity of a specific enzyme. This enzyme is involved in a variety of cellular processes, including cell growth and division. By inhibiting this enzyme, this compound can slow down or stop the growth of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of a specific enzyme. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide is its potency. It is a highly potent inhibitor of a specific enzyme, which makes it useful in a variety of applications. Additionally, this compound has been shown to have low toxicity, making it safe for use in laboratory experiments. However, one of the limitations of this compound is its specificity. It only inhibits the activity of a specific enzyme, which limits its potential applications.
Future Directions
There are several future directions for the study of N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide. One area of research is the development of more potent inhibitors of the same enzyme. Additionally, researchers are exploring the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, researchers are exploring the use of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of a specific enzyme, which makes it useful in a variety of applications. This compound has been shown to have anti-cancer and anti-inflammatory effects, making it a potential candidate for the treatment of these diseases. While there are limitations to the use of this compound, there are several future directions for research that could lead to new and exciting applications for this compound.
Synthesis Methods
The synthesis of N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide involves several steps. The first step is the synthesis of 5-fluoro-2-methylbenzylamine, which is then reacted with 4-aminobenzyl alcohol to form the intermediate compound. The intermediate compound is then reacted with methanesulfonyl chloride to produce the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of a specific enzyme, which makes it useful in a variety of applications. One of the most promising applications of this compound is in the study of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-12-3-6-15(17)9-14(12)11-18-16-7-4-13(5-8-16)10-19-22(2,20)21/h3-9,18-19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFBDQYNSMVEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC2=CC=C(C=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![3-[1-[2-(7-methyl-1H-indol-3-yl)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7642186.png)
![4-[1-Methyl-4-[[2-(6-methylpyridin-3-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642206.png)
![6-methyl-4-[3-(phenoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642207.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
![[2-(2,2-difluoroethoxy)pyridin-4-yl]-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7642231.png)
![4-[3-[Ethyl(pyridin-2-ylmethyl)amino]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7642244.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)


![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![5-[[[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]amino]methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7642280.png)